7-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one
Description
Properties
IUPAC Name |
7-methyl-1,2,3,4-tetrahydro-1-benzazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-4-5-10-9(7-8)11(13)3-2-6-12-10/h4-5,7,12H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCVPAFSFCABIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Precursors
One common approach involves the cyclization of 2-(2’-bromophenyl)ethynylaniline or related halogenated aniline derivatives under basic or acidic conditions to form the azepine ring system. This step is crucial for establishing the seven-membered nitrogen-containing ring fused to the benzene moiety.
- Reaction conditions: Typically performed under mild heating (around 60°C) for 12 hours.
- Yield: Moderate yields in the range of 45-55%.
- Purity: High purity (≥95%) achievable after purification.
Friedel-Crafts Alkylation for Methylation
Regioselective methylation at the 7-position can be achieved via Friedel-Crafts alkylation using Lewis acid catalysts such as aluminum chloride (AlCl₃).
- Catalyst loading: Approximately 2.5 to 3.0 equivalents of AlCl₃.
- Temperature: Controlled between 55°C and 70°C for 4 to 6 hours.
- Post-reaction workup: Cooling to room temperature, acid quenching with 3N to 6N hydrochloric acid, followed by organic phase separation and drying.
- Yield: Yields of methylation step range from 60-70%.
- Purification: Column chromatography and recrystallization ensure purity ≥98%.
Protection and Deprotection Steps
Functional group protection (e.g., Boc protection of amines) and deprotection are employed in multi-step syntheses to prevent side reactions and enable selective transformations.
- Typical reagents: Boc anhydride for protection; acidic conditions for deprotection.
- Role: Facilitate subsequent reductive amination or substitution reactions.
Reductive Amination and Ring Closure
Reductive amination of ketone intermediates introduces amino substituents, often followed by ring-closing metathesis (RCM) to finalize the azepine ring structure.
- Catalysts: Grubbs’ second-generation catalyst (10 mol%) for RCM.
- Reaction temperature: Overman rearrangement at 140-160°C; RCM under mild heating.
- Reaction time: 24-48 hours depending on temperature optimization.
- Overall yield: Approximately 46-69% over multiple steps.
Industrial Scale Synthesis
Industrial methods optimize reaction parameters for scalability and efficiency, employing continuous flow reactors and automated systems to maximize yield and purity.
- Key parameters: Temperature control (≤60°C), catalyst optimization, and efficient purification.
- Advantages: Enhanced reproducibility, high throughput, and reduced waste.
Summary Table of Key Preparation Steps
| Step | Key Parameters | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Cyclization | 60°C, 12 h | 45-55% | ≥95% |
| Friedel-Crafts Methylation | AlCl₃ (2.5-3.0 eq.), 55-70°C, 4-6 h | 60-70% | ≥98% |
| Reductive Amination & RCM | Grubbs catalyst, 140-160°C, 24-48 h | 46-69% | ≥95% |
| Protection/Deprotection | Boc protection, acid deprotection | - | - |
Representative Synthetic Procedure Example
- Step 1: Synthesis of 4-(4-chloroanilino)-4-ketobutyric acid by refluxing 4-chloroaniline with succinic anhydride in an organic solvent for 4-8 hours.
- Step 2: Cyclization using aluminum trichloride in ethylene dichloride at 55-70°C for 4-6 hours to form 7-chloro-3,4-tetrahydrobenzo[b]azepin-5(2H)-one derivatives.
- Step 3: Methylation via Friedel-Crafts alkylation with AlCl₃ under controlled temperature.
- Step 4: Reductive amination and ring-closing metathesis to finalize the azepinone ring structure.
- Step 5: Purification by column chromatography and recrystallization.
Analytical Confirmation
The structural integrity and purity of 7-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one are confirmed by:
- Nuclear Magnetic Resonance (NMR): Characteristic chemical shifts in ^1H-NMR and ^13C-NMR.
- High-Performance Liquid Chromatography (HPLC): Purity assessment ≥95-98%.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight (~175.23 g/mol).
- Infrared Spectroscopy (IR): Identification of ketone and amine functional groups.
Research Findings and Optimization Notes
- Increasing the temperature of the Overman rearrangement from 140°C to 160°C reduces reaction time from 48 h to 24 h without compromising yield.
- Catalyst loading and reaction time in ring-closing metathesis significantly influence overall yields.
- Control of catalyst equivalents (AlCl₃) is critical; less than 2.5 eq slows reaction, more than 3.0 eq complicates workup.
- Purification techniques such as silica gel chromatography with hexane:ethyl acetate gradients and recrystallization in ethanol are effective for achieving high purity.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the azepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
7-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 7-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one with its halogenated and functionalized analogs, emphasizing structural variations, physicochemical properties, and applications:
Notes:
- *Calculated based on chloro analog (C₁₀H₁₀ClNO) with Cl replaced by CH₃.
- Functionalization with groups like nitrobenzoyl or tosyl expands utility in multi-step syntheses, as seen in Tolvaptan production .
Biological Activity
7-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is a member of the azepine family, characterized by its seven-membered heterocyclic structure containing a nitrogen atom. Its unique molecular configuration, featuring a methyl group at the 7th position and a ketone group at the 5th position, contributes to its reactivity and potential biological activity. This compound has garnered attention in medicinal chemistry due to its possible interactions with various biological pathways and targets.
- Molecular Formula : C11H13NO
- Molecular Weight : Approximately 175.23 g/mol
The structural features of this compound enhance its solubility and reactivity, making it a suitable candidate for further functionalization in synthetic organic chemistry .
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. Studies have shown that it interacts with specific enzymes and receptors, potentially modulating their activities. The following sections detail its biological effects based on recent findings.
Enzyme Interaction
The compound has been studied for its effects on acetylcholinesterase (AChE), an enzyme crucial in neurotransmission. Preliminary data suggest that derivatives of this compound could inhibit AChE activity, which is significant for conditions such as Alzheimer's disease. For instance, related compounds have shown IC50 values comparable to established AChE inhibitors like donepezil .
Antioxidant Activity
The antioxidant potential of this compound has been explored through various assays. Compounds similar to this azepine have demonstrated considerable free radical scavenging activity, indicating their potential use in mitigating oxidative stress-related disorders .
Cytotoxicity Studies
Cytotoxicity assessments reveal that certain derivatives of this compound exhibit non-cytotoxic properties at concentrations effective for AChE inhibition. For example, studies indicated IC50 values greater than 100 µM against NIH/3T3 cells, suggesting a favorable safety profile for therapeutic applications .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine dihydrochloride | Contains an amine group instead of a ketone | Potential AChE inhibitor |
| 10-Arylated dibenzo[B,f]azepines | Additional aryl groups with varied substitution | Enhanced receptor interaction |
| 7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one | Bromine substitution at the 7th position | Altered reactivity profile |
This table highlights how variations in structure can influence biological activity and therapeutic potential.
Case Studies
Recent studies have focused on synthesizing novel derivatives of this compound to evaluate their pharmacological profiles. For instance:
- Study on AChE Inhibition : A derivative was synthesized and tested for AChE inhibition with promising results indicating potential use in Alzheimer's treatment.
- Antioxidant Activity Assessment : Various derivatives were subjected to DPPH radical scavenging assays showing significant antioxidant properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization, alkylation, and functional group protection/deprotection. Key intermediates include halogenated precursors (e.g., 7-chloro derivatives) for regioselective methyl substitution. Reaction optimization may involve:
- Catalyst screening : Use of Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation.
- Temperature control : Maintaining ≤60°C during cyclization to prevent side reactions .
- Purification : Column chromatography with silica gel (hexane:EtOAc gradient) and recrystallization in ethanol for high-purity isolates.
- Data Table :
| Step | Key Parameters | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Cyclization | 60°C, 12h | 45-55% | ≥95% |
| Methylation | RT, 24h | 60-70% | ≥98% |
Q. How can the structural integrity of this compound be confirmed experimentally?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to verify methyl substitution at position 7 and dihydroazepine ring conformation. Key NMR shifts:
- Methyl group: δ ~1.2-1.4 ppm (triplet, J=6.5 Hz).
- Carbonyl (C=O): δ ~170-175 ppm in ¹³C NMR .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular formula (C₁₁H₁₃NO) and rule out impurities.
- X-ray Crystallography : For absolute configuration determination (if asymmetric centers exist) .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Methodological Answer : The compound is sensitive to:
- Light : Degrades via photooxidation of the azepine ring. Store in amber vials at -20°C.
- Humidity : Hydrolysis of the ketone group occurs at >60% RH. Use desiccants (silica gel) in sealed containers.
- pH : Stable in neutral buffers (pH 6-8); avoid acidic (pH <4) or basic (pH >10) conditions .
Advanced Research Questions
Q. How does the methyl group at position 7 influence biological activity compared to halogenated analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The methyl group enhances lipophilicity (logP +0.3 vs. chloro/fluoro analogs), improving blood-brain barrier penetration in neuropharmacology studies.
- Receptor Binding : Methyl substitution reduces steric hindrance at GABA-A receptor sites compared to bulkier halogens, as shown in competitive binding assays (IC₅₀: 12 nM vs. 28 nM for 7-chloro analog) .
- Data Table :
| Substituent | logP | IC₅₀ (GABA-A) | Solubility (mg/mL) |
|---|---|---|---|
| -CH₃ | 2.1 | 12 nM | 0.45 |
| -Cl | 2.4 | 28 nM | 0.22 |
Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Assay Standardization : Use uniform cell lines (e.g., HEK293 for ion channels) and control compounds (e.g., diazepam for GABA-A).
- Data Normalization : Adjust for batch-to-batch purity variations via HPLC-UV quantification.
- Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC₅₀ = -log(IC₅₀)) and exclude outliers via Grubbs’ test (α=0.05) .
Q. How can in silico modeling predict off-target interactions for this compound?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with protein databases (PDB: 6HUP for GABA-A).
- Pharmacophore Mapping : Identify critical H-bond acceptors (ketone oxygen) and hydrophobic pockets (methyl group).
- ADMET Prediction : SwissADME for bioavailability (TPSA = 45 Ų; GI absorption: high) .
Methodological Best Practices
- Experimental Design : Include positive/negative controls (e.g., 7-fluoro analogs) in biological assays to validate specificity .
- Data Reproducibility : Report detailed synthetic protocols (e.g., equivalents of reagents, stirring rates) to enable replication .
- Ethical Compliance : Adhere to ICH guidelines for stability testing and OECD principles for preclinical safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
